molecular formula C22H29ClN2O2S B12202698 1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine

1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine

Cat. No.: B12202698
M. Wt: 421.0 g/mol
InChI Key: OYUAUFDWKZCDAV-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonyl chloride: Reacting 5-tert-butyl-2-methylbenzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: Reacting the sulfonyl chloride with 4-(3-chloro-2-methylphenyl)piperazine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-(3-chlorophenyl)piperazine

Uniqueness

1-(5-Tert-butyl-2-methylbenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine is unique due to the presence of both tert-butyl and chloro substituents, which may confer specific chemical and biological properties.

Properties

Molecular Formula

C22H29ClN2O2S

Molecular Weight

421.0 g/mol

IUPAC Name

1-(5-tert-butyl-2-methylphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine

InChI

InChI=1S/C22H29ClN2O2S/c1-16-9-10-18(22(3,4)5)15-21(16)28(26,27)25-13-11-24(12-14-25)20-8-6-7-19(23)17(20)2/h6-10,15H,11-14H2,1-5H3

InChI Key

OYUAUFDWKZCDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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